
5alpha-Cholestane
Overview
Description
5α-Cholestane (CAS: 481-21-0) is a saturated cholestane steroid with the molecular formula C₂₇H₄₈ and molecular weight 372.67 g/mol . It lacks functional groups, making it a fully reduced derivative of cholesterol. Its rigid tetracyclic structure consists of three cyclohexane rings and one cyclopentane ring, with a branched alkyl side chain at position 16. Key physical properties include:
- Melting Point: 78–80°C
- Boiling Point: 440.9°C at 760 mmHg
- Density: 0.91 g/cm³
- Vapor Pressure: 1.47 × 10⁻⁷ mmHg at 25°C
Primarily used as a laboratory standard and reference material, 5α-Cholestane is non-hazardous under normal handling conditions but requires standard laboratory precautions .
Preparation Methods
5α-Cholestane can be synthesized from cholesterol through diagenetic processes. In the laboratory, it is often used as an internal standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) to quantify cholesterol in various samples . Industrial production methods involve the extraction and purification of cholesterol from natural sources, followed by its conversion to 5α-Cholestane through chemical reactions .
Chemical Reactions Analysis
5α-Cholestane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and alcohols.
Reduction: The double bond in cholesterol can be reduced to form 5α-Cholestane.
Substitution: Various functional groups can be introduced into the cholestane structure through substitution reactions.
Common reagents used in these reactions include oxidizing agents like peroxy acids and reducing agents like lithium aluminum hydride . The major products formed from these reactions are ketones, alcohols, and substituted cholestane derivatives .
Scientific Research Applications
Analytical Chemistry
Gas Chromatography and High-Performance Liquid Chromatography (HPLC)
5alpha-Cholestane is frequently used as an internal standard in gas chromatography (GC) and HPLC for the quantification of other compounds. Its stable chemical structure allows for accurate retention time comparisons, which is crucial for identifying and measuring other sterols in complex mixtures .
Vaporization Properties
Recent studies have reported the vaporization enthalpies and vapor pressures of this compound using correlation gas chromatography (CGC). These properties are essential for understanding its behavior in various chemical processes and applications . For instance, the average vaporization enthalpy at standard temperature (298.15 K) was found to be approximately .
Pharmacological Applications
Neuroprotective Properties
this compound derivatives, particularly cholestane-3β,5α,6β-triol, have been identified as neuroprotective agents. These compounds exhibit protective effects against neuronal injury in vitro and may have therapeutic potential for neurodegenerative diseases . The mechanism involves modulation of neuroinflammatory responses and promotion of neuronal survival under stress conditions.
Steroid Metabolism Studies
Research has shown that this compound plays a role in the metabolism of steroids, influencing the levels of biologically active metabolites such as androsterone. This highlights its significance in studies related to hormonal regulation and potential therapeutic interventions in hormone-related disorders .
Biological Research
Endogenous Neuroprotectants
Cholestane-3β,5α,6β-triol has been recognized as an endogenous neuroprotectant that can mitigate neuronal damage caused by ischemia and other stressors. This compound's ability to protect neurons suggests its potential use in developing treatments for conditions like stroke or traumatic brain injury .
Animal Studies on Anticonvulsant Effects
Studies involving animal models have demonstrated that certain metabolites of this compound exhibit anticonvulsant properties. For example, 5α-androstan-3α-ol-17-one showed protective effects against seizures in various models, indicating a possible application in epilepsy treatment .
Industrial Applications
Chemical Synthesis
In industrial chemistry, this compound serves as a precursor for synthesizing various steroid compounds. Its structural characteristics make it a valuable building block for creating more complex steroidal frameworks used in pharmaceuticals and agrochemicals .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5α-Cholestane involves its interaction with various molecular targets and pathways. For example, cholestane derivatives like cholestane-3β,5α,6β-triol induce cell death in tumor cells by triggering ER stress and enhancing autophagy . This process involves the generation of reactive oxygen species (ROS) and the activation of stress response pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Differences
Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
---|---|---|---|---|
5α-Cholestane | C₂₇H₄₈ | 372.67 | None | Fully saturated backbone; no oxidation |
5α-Cholestanol | C₂₇H₄₈O | 388.67 | 3β-hydroxyl group | 3-hydroxylated derivative of 5α-Cholestane |
5α-Cholestan-3-one | C₂₇H₄₆O | 386.66 | 3-ketone group | Oxidized at C3; ketone functionality |
Cholestane-3β,5α,6β-triol | C₂₇H₄₈O₃ | 432.67 | 3β-, 5α-, and 6β-hydroxyl groups | Trihydroxylated derivative; polar |
Physical and Chemical Properties
Key Observations :
- The absence of functional groups in 5α-Cholestane results in higher hydrophobicity compared to its hydroxylated or ketone derivatives .
Mechanistic Insights :
- 5α-Cholestanol: Accumulates in CTX due to defective bile acid synthesis, leading to neurological and cardiovascular complications .
- Triol Derivative : Induces vascular calcification by increasing alkaline phosphatase activity and reactive oxygen species (ROS), triggering apoptosis in vascular smooth muscle cells .
Biological Activity
5alpha-Cholestane, a saturated derivative of cholesterol, has garnered interest in the scientific community for its potential biological activities, particularly in the context of cancer and metabolic disorders. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound (C27H46) is a sterol that serves as a precursor to various biologically active compounds. It is structurally similar to cholesterol but lacks the double bond at the 5th carbon position and has a saturated ring structure. This modification influences its biological interactions and metabolic pathways.
Anticancer Properties
One of the most significant areas of research regarding this compound is its anticancer properties, particularly through its oxidized derivatives, such as Cholestane-3β, 5α, 6β-triol (triol). Studies have demonstrated that triol exhibits notable anti-cancer activity against human prostate cancer cell lines:
- Inhibition of Cell Proliferation : Treatment with triol resulted in dose-dependent suppression of proliferation in LNCaP, DU-145, and PC-3 prostate cancer cells. The compound also reduced colony formation in soft agar assays, indicating its potential to inhibit tumorigenesis .
- Induction of Apoptosis : Flow cytometric analysis revealed that triol treatment induced apoptosis in cancer cells at concentrations ranging from 20 to 40 µM. This was evidenced by increased markers of apoptosis and cell cycle arrest at the G1 phase .
- Effects on Tumor Growth : In vivo studies showed that oral administration of triol at 20 mg/kg for three weeks significantly retarded the growth of PC-3 xenografts in nude mice .
The mechanisms underlying the anticancer effects of triol involve several pathways:
- Cell Signaling Modulation : Triol treatment affected various signaling proteins associated with cell survival and proliferation. Notably, it reduced Akt1 protein expression and altered the expression levels of proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and N-cadherin .
- Impact on Osteoblastic Differentiation : Research has indicated that triol inhibits osteoblastic differentiation and promotes apoptosis in rat bone marrow stromal cells. This effect is linked to increased intracellular calcium levels and reactive oxygen species generation, which are critical for apoptosis but not for osteoblastic differentiation .
Table 1: Summary of Biological Effects of Cholestane-3β, 5α, 6β-Triol
Case Study 1: Prostate Cancer Treatment with Triol
In a controlled study involving human prostate cancer cell lines, researchers treated cells with varying concentrations of triol. Results indicated significant reductions in cell viability and colony formation across all tested lines. The study concluded that triol could serve as a promising therapeutic agent for advanced metastatic prostate cancer due to its ability to induce apoptosis and inhibit proliferation.
Case Study 2: Effects on Bone Marrow Stromal Cells
A separate investigation focused on the impact of triol on rat bone marrow stromal cells. The findings revealed that triol not only inhibited osteoblastic differentiation but also promoted apoptosis through mechanisms involving calcium signaling. This suggests a dual role for triol in modulating both cancer progression and bone health.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 5α-Cholestane in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, and avoid skin contact by using proper glove removal techniques . Storage should adhere to EU regulations (1907/2006, 1272/2008), ensuring stability in cool, dry conditions. First-aid measures include immediate decontamination for skin/eye exposure and oxygen administration for inhalation incidents .
Q. How can researchers validate the purity of 5α-Cholestane for experimental use?
Use analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectral data (e.g., NMR, IR) with databases like SDBS or PubChem . For new batches, compare melting points (76–78°C) with literature values and confirm structural integrity via mass spectrometry .
Q. What are the primary applications of 5α-Cholestane in lipid membrane studies?
As a cholesterol analog, 5α-Cholestane is used to investigate membrane rigidity and lipid raft formation. Methodologies include Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms and fluorescence anisotropy to assess membrane fluidity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vaporization enthalpy) of 5α-Cholestane?
Employ correlation gas chromatography (CGC) to measure vapor pressures and enthalpies, ensuring calibration with reference standards like 5α-Androstane. Cross-validate results using differential scanning calorimetry (DSC) and computational models (e.g., COSMO-RS). Address outliers by reviewing experimental conditions (e.g., sample purity, instrument calibration) and comparing with IUCLID or eChemPortal datasets .
Q. What strategies are effective for synthesizing 5α-Cholestane derivatives with modified stereochemistry?
Use catalytic hydrogenation (e.g., Pd/C or PtO₂) to reduce double bonds in cholesterol precursors, followed by stereochemical analysis via X-ray crystallography or NOESY NMR. For regioselective functionalization, employ protecting groups (e.g., silyl ethers) and Grignard reactions . Document synthesis steps rigorously to ensure reproducibility, adhering to guidelines in Beilstein Journal of Organic Chemistry .
Q. How should researchers address gaps in toxicological data for 5α-Cholestane in long-term exposure studies?
Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens. For in vivo studies, use rodent models to assess chronic exposure effects, adhering to OECD guidelines. Cross-reference hazard assessments from IUCLID and HSDB, noting limitations in existing data (e.g., lack of carcinogenicity studies) .
Q. What methodologies optimize the use of 5α-Cholestane as an internal standard in lipidomics?
Use stable isotope-labeled analogs (e.g., deuterated 5α-Cholestane-d₇) for mass spectrometry quantification. Validate spike-recovery experiments in biological matrices (e.g., plasma, cell lysates) and optimize chromatographic conditions (e.g., C18 columns with isopropanol-hexane gradients) to minimize matrix effects .
Q. Methodological Considerations
Q. How can researchers ensure reproducibility in studies involving 5α-Cholestane?
Document experimental parameters in detail, including solvent purity, instrument settings (e.g., GC temperature gradients), and batch-specific data (e.g., CAS 481-21-0 supplier lot numbers). Follow FAIR data principles by depositing raw data in repositories like ChemSpider or Zenodo .
Q. What are best practices for literature reviews on 5α-Cholestane’s physicochemical properties?
Use systematic review protocols: (1) Search PubMed, SciFinder, and Web of Science with keywords (e.g., "5α-Cholestane vapor pressure"); (2) Exclude non-peer-reviewed sources (e.g., ); (3) Evaluate data consistency using tools like CONSORT for experimental studies .
Q. How should conflicting data on 5α-Cholestane’s stability under oxidative conditions be analyzed?
Perform accelerated degradation studies under controlled O₂ exposure, monitoring products via LC-MS. Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies). Publish null findings to address publication bias .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870548 | |
Record name | CERAPP_53193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14982-53-7, 481-21-0 | |
Record name | Cholestane (VAN8C | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholestane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholestane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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